molecular formula C8H6F3NO2 B13114688 1-(5-(Trifluoromethoxy)pyridin-3-YL)ethanone

1-(5-(Trifluoromethoxy)pyridin-3-YL)ethanone

Cat. No.: B13114688
M. Wt: 205.13 g/mol
InChI Key: QOXALTDIEUOMKY-UHFFFAOYSA-N
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Description

1-(5-(Trifluoromethoxy)pyridin-3-YL)ethanone is an organic compound with the molecular formula C8H6F3NO. It is a colorless to pale yellow liquid with a pungent odor. This compound is soluble in organic solvents such as alcohol and ether but is insoluble in water . It is widely used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-(5-(Trifluoromethoxy)pyridin-3-YL)ethanone typically involves the following steps:

Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(5-(Trifluoromethoxy)pyridin-3-YL)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(5-(Trifluoromethoxy)pyridin-3-YL)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Medicine: This compound is investigated for its potential therapeutic properties, including its role in drug development.

    Industry: It is used in the production of functional polymers and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(5-(Trifluoromethoxy)pyridin-3-YL)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-(5-(Trifluoromethoxy)pyridin-3-YL)ethanone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

IUPAC Name

1-[5-(trifluoromethoxy)pyridin-3-yl]ethanone

InChI

InChI=1S/C8H6F3NO2/c1-5(13)6-2-7(4-12-3-6)14-8(9,10)11/h2-4H,1H3

InChI Key

QOXALTDIEUOMKY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CN=C1)OC(F)(F)F

Origin of Product

United States

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